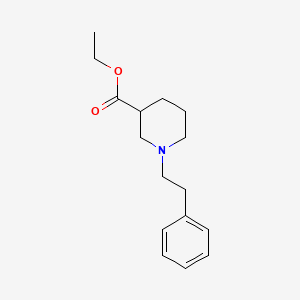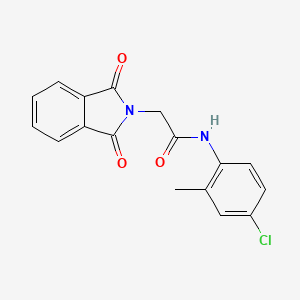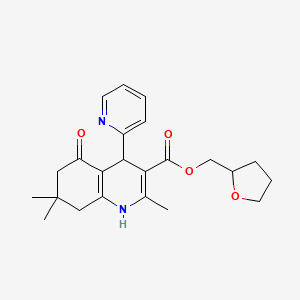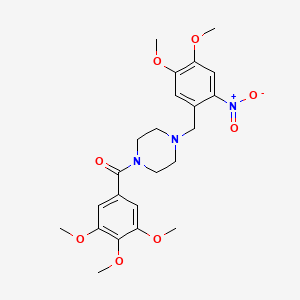![molecular formula C24H23ClN2O2 B4987510 4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4987510.png)
4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BAY 43-9006 and is a small molecule inhibitor of several protein kinases, including RAF kinase, VEGFR, and PDGFR.
Mechanism of Action
BAY 43-9006 exerts its therapeutic effects by inhibiting several protein kinases involved in cell signaling pathways. The compound targets RAF kinase, which is involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these protein kinases, BAY 43-9006 blocks the growth and proliferation of cancer cells and inhibits the formation of new blood vessels, which are essential for tumor growth.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. The compound inhibits the phosphorylation of several proteins involved in cell signaling pathways, including MAPK/ERK, AKT, and mTOR. BAY 43-9006 also inhibits the production of several cytokines and growth factors involved in angiogenesis, including VEGF and PDGF. The compound has been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of BAY 43-9006 is its specificity for several protein kinases involved in cancer cell signaling pathways. The compound has been shown to have a low toxicity profile and can be administered orally. One of the limitations of BAY 43-9006 is its potential to develop resistance in cancer cells. The compound has also been shown to have limited efficacy in some types of cancer.
Future Directions
There are several future directions for the research and development of BAY 43-9006. One direction is to develop new analogs of the compound with improved efficacy and specificity for cancer cells. Another direction is to investigate the potential of BAY 43-9006 in combination with other cancer therapies, such as chemotherapy and immunotherapy. The compound could also be tested in clinical trials for the treatment of other types of cancer, such as lung cancer and breast cancer. Finally, the mechanism of action of BAY 43-9006 could be further elucidated to identify new targets for cancer therapy.
Synthesis Methods
The synthesis of BAY 43-9006 involves several steps, including the reaction of 4-chlorobenzoic acid with 4-aminophenol to form 4-chlorobenzamide. The resulting 4-chlorobenzamide is then reacted with 3-nitroaniline to form 3-[(4-chlorobenzoyl)amino]phenyl]benzamide. Finally, 4-tert-butylbenzoyl chloride is added to the mixture to obtain 4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide.
Scientific Research Applications
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting several protein kinases involved in cell signaling pathways. BAY 43-9006 has been tested in preclinical studies and clinical trials for the treatment of various types of cancer, including liver cancer, kidney cancer, and melanoma.
properties
IUPAC Name |
4-tert-butyl-N-[3-[(4-chlorobenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-24(2,3)18-11-7-16(8-12-18)22(28)26-20-5-4-6-21(15-20)27-23(29)17-9-13-19(25)14-10-17/h4-15H,1-3H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDBTPYNJDYABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3-{[(4-chlorophenyl)carbonyl]amino}phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate](/img/structure/B4987473.png)

![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4987479.png)





![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4987513.png)